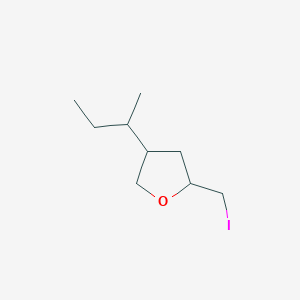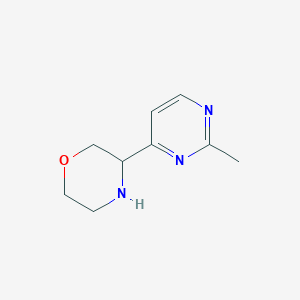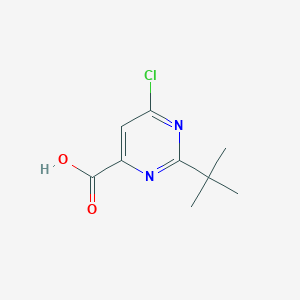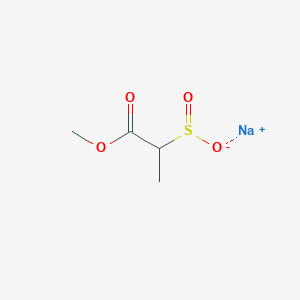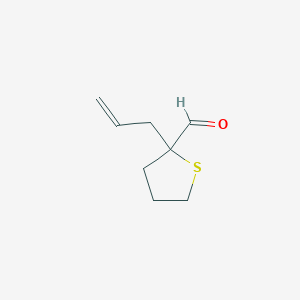
2-(Prop-2-en-1-yl)thiolane-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Prop-2-en-1-yl)thiolane-2-carbaldehyde is a chemical compound with the molecular formula C₈H₁₂OS and a molecular weight of 156.25 g/mol . This compound features a thiolane ring, which is a five-membered ring containing sulfur, and an aldehyde functional group. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Prop-2-en-1-yl)thiolane-2-carbaldehyde can be achieved through several methods. One common approach involves the reaction of thiolane derivatives with prop-2-en-1-yl halides under basic conditions . The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate (K₂CO₃) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Prop-2-en-1-yl)thiolane-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The prop-2-en-1-yl group can undergo substitution reactions with nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in an aqueous medium or CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol or LiAlH₄ in diethyl ether.
Substitution: K₂CO₃ in THF.
Major Products
Oxidation: 2-(Prop-2-en-1-yl)thiolane-2-carboxylic acid.
Reduction: 2-(Prop-2-en-1-yl)thiolane-2-methanol.
Substitution: Various substituted thiolane derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Prop-2-en-1-yl)thiolane-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of novel materials and as a building block for various chemical products.
Mechanism of Action
The mechanism of action of 2-(Prop-2-en-1-yl)thiolane-2-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways due to its reactive aldehyde group and thiolane ring. These interactions may involve covalent bonding with nucleophilic sites on proteins or other biomolecules, leading to alterations in their function and activity .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds containing a thiophene ring, which is similar to the thiolane ring but with a double bond.
Thiolane derivatives: Compounds with variations in the substituents on the thiolane ring.
Uniqueness
2-(Prop-2-en-1-yl)thiolane-2-carbaldehyde is unique due to the presence of both an aldehyde group and a prop-2-en-1-yl substituent on the thiolane ring.
Properties
Molecular Formula |
C8H12OS |
|---|---|
Molecular Weight |
156.25 g/mol |
IUPAC Name |
2-prop-2-enylthiolane-2-carbaldehyde |
InChI |
InChI=1S/C8H12OS/c1-2-4-8(7-9)5-3-6-10-8/h2,7H,1,3-6H2 |
InChI Key |
OVAGTVPNZFJOLU-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1(CCCS1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


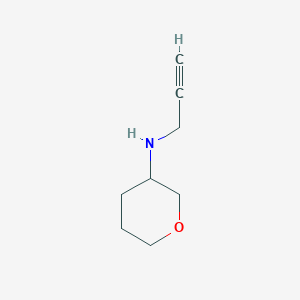
![Methyl 2-[2-(2,4-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13201686.png)
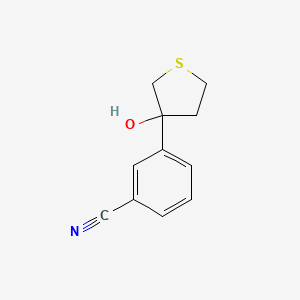
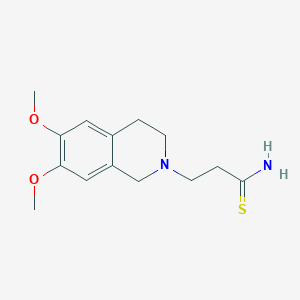
![1-[3-(Propan-2-yl)phenyl]-3-propanoylpiperidin-2-one](/img/structure/B13201709.png)
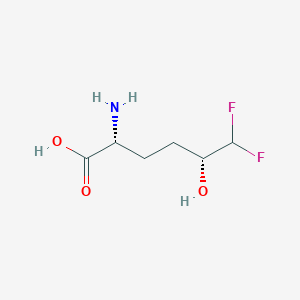
methanol](/img/structure/B13201717.png)
![1-[(5-Methyl-1,3-oxazol-2-yl)methyl]piperazine](/img/structure/B13201725.png)

